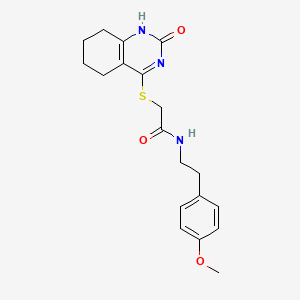

N-(4-methoxyphenethyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

N-(4-methoxyphenethyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a phenethyl group attached to a thioacetamide moiety, which is further linked to a hexahydroquinazolinone ring system.

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-25-14-8-6-13(7-9-14)10-11-20-17(23)12-26-18-15-4-2-3-5-16(15)21-19(24)22-18/h6-9H,2-5,10-12H2,1H3,(H,20,23)(H,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTFBHAVNGATFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)CSC2=NC(=O)NC3=C2CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenethyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the phenethylamine derivative. The phenethylamine is then reacted with appropriate reagents to introduce the thioacetamide group. Subsequently, the hexahydroquinazolinone ring is constructed through cyclization reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or sulfonates.

Major Products Formed:

Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-(4-methoxyphenethyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide. For instance, derivatives of thiazole and quinazoline have shown promising results against various bacterial strains and fungi. These compounds were evaluated using in vitro methods to determine their efficacy against Gram-positive and Gram-negative bacteria as well as fungal species .

Anticancer Potential

The compound has been investigated for its anticancer properties. Research indicates that derivatives of quinazoline exhibit significant inhibitory effects on cancer cell lines such as MCF7 (breast cancer) and K562 (leukemia). The mechanism often involves the inhibition of tubulin polymerization and interference with cell cycle progression .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of compounds with similar structures. Some studies suggest that these compounds may inhibit acetylcholinesterase activity, which is beneficial in treating neurodegenerative diseases like Alzheimer’s disease. The design of new derivatives aims to enhance their binding affinity to acetylcholinesterase .

Molecular Modeling Studies

Molecular docking studies have been employed to predict the interactions between this compound and target proteins. These studies help elucidate the binding modes and affinities of the compound for various biological targets, providing insights into its potential mechanisms of action .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the methoxy group or the quinazoline core can significantly affect biological activity. Ongoing research focuses on synthesizing various analogs to determine which structural features contribute most effectively to desired biological activities .

Synthesis and Biological Evaluation

A series of studies have synthesized derivatives based on this compound and evaluated their biological activities. For example:

- Antimicrobial Activity : Derivatives were tested against bacterial strains showing varying degrees of effectiveness with some achieving MIC values below 10 µg/mL .

In Silico Studies

In silico modeling has supported experimental findings by predicting the binding affinities of synthesized compounds to target proteins involved in cancer progression and microbial resistance mechanisms .

Mechanism of Action

The mechanism by which N-(4-methoxyphenethyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. The phenethyl group may interact with receptors or enzymes, while the thioacetamide moiety could participate in redox reactions. The hexahydroquinazolinone ring system may contribute to binding affinity and specificity.

Comparison with Similar Compounds

N-(4-methoxyphenethyl)acetamide

N-(4-methoxyphenethyl)propionamide

N-(4-methoxyphenethyl)butyramide

Uniqueness: N-(4-methoxyphenethyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide stands out due to its unique combination of functional groups and structural features. This distinctiveness may offer advantages in terms of reactivity, binding affinity, and biological activity compared to similar compounds.

Biological Activity

N-(4-methoxyphenethyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on various studies.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of 304.41 g/mol. The compound features a methoxyphenethyl group and a hexahydroquinazoline moiety linked through a thioacetamide functional group.

Synthesis Method

The synthesis typically involves the reaction of 4-methoxyphenethylamine with an appropriate thioketone to form the thioacetamide derivative. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are utilized to confirm the structure.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance:

- Antibacterial : Compounds derived from phenoxy-N-arylacetamides have shown activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .

- Antifungal : Some derivatives have demonstrated antifungal activity against common pathogens.

Anticancer Properties

This compound has been implicated in anticancer research:

- Mechanism : The compound may inhibit tubulin polymerization which is critical for cancer cell proliferation .

- Cell Lines Tested : Studies have shown effectiveness against melanoma and prostate cancer cell lines .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties that may be beneficial in treating conditions like arthritis. It has been shown to reduce inflammatory markers in vitro.

Case Study 1: Anticancer Activity

In a study conducted by Rani et al. (2014), a series of thioacetamide derivatives were tested for their anticancer effects. The study found that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thioacetamide derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at the phenyl ring enhanced antibacterial activity significantly .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for optimizing the synthesis yield of N-(4-methoxyphenethyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?

Synthesis optimization requires precise control of reaction parameters, including:

- Temperature : Critical for minimizing side reactions (e.g., hydrolysis of the thioacetamide group).

- Solvent choice : Polar aprotic solvents like DMF or dichloromethane enhance solubility and reaction efficiency .

- Purification : Column chromatography or recrystallization is essential to isolate high-purity intermediates and final products . Multi-step protocols often employ protective groups (e.g., for the methoxyphenethyl moiety) to preserve functional group integrity .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and detect impurities (e.g., residual solvents) .

- HPLC : Monitors reaction progress and quantifies purity (>95% is typical for bioactive studies) .

- Mass spectrometry (MS) : Validates molecular weight and detects fragmentation patterns, especially for sulfur-containing intermediates .

Q. How do the functional groups in this compound influence its reactivity?

- Thioacetamide group : Prone to oxidation; reactions should be conducted under inert atmospheres (N₂/Ar) to prevent disulfide formation .

- Hexahydroquinazolinone core : Participates in hydrogen bonding, affecting solubility and target binding .

- Methoxyphenethyl substituent : Electron-donating methoxy group stabilizes aromatic interactions in biological assays .

Q. What safety protocols are recommended for handling this compound?

- GHS classification : Follow guidelines for skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

- Handling : Use fume hoods, PPE (gloves, goggles), and avoid inhalation. In case of exposure, rinse with water and seek medical consultation .

Advanced Research Questions

Q. How can researchers address unexpected byproducts during synthesis?

- Mechanistic analysis : Use LC-MS to identify intermediates (e.g., over-oxidized thiols or cyclization byproducts) .

- Condition screening : Adjust stoichiometry (e.g., thiol:quinazolinone ratio) or employ scavengers (e.g., triethylamine for acidic byproducts) .

Q. How should contradictory biological activity data be resolved?

- Assay validation : Repeat experiments using orthogonal methods (e.g., colorimetric cytotoxicity vs. ATP-based assays) .

- Structural analogs : Compare activity profiles with compounds like thienopyrimidine derivatives to isolate pharmacophore contributions (see Table 1, ).

Q. What methodologies are used to study interactions between this compound and biological targets?

- Molecular docking : Predict binding modes to enzymes (e.g., kinases or oxidoreductases) using the hexahydroquinazolinone core as an anchor .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for receptor-ligand interactions .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C) with HPLC monitoring. The thioacetamide group is labile in acidic conditions .

- Thermal stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures for storage recommendations .

Q. What role do substituents play in modulating the compound’s bioactivity?

- Methoxyphenethyl vs. fluorophenyl : Electron-rich substituents enhance membrane permeability but may reduce metabolic stability .

- Thiazole vs. thiadiazole rings : Thiadiazole improves π-π stacking in enzyme active sites, as seen in analogs with anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.